N-[1-(5-Ethyl-1,3-oxazol-2-yl)ethyl]-3-formamido-2-hydroxybenzamide
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Overview
Description
N-(1-(5-Ethyloxazol-2-yl)ethyl)-3-formamido-2-hydroxybenzamide is a complex organic compound that belongs to the class of oxazole derivatives. Oxazole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of ethyl isocyanoacetate with an aldehyde in the presence of a catalyst to form the oxazole ring
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory-scale synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-(5-Ethyloxazol-2-yl)ethyl)-3-formamido-2-hydroxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxazole derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-(1-(5-Ethyloxazol-2-yl)ethyl)-3-formamido-2-hydroxybenzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(1-(5-Ethyloxazol-2-yl)ethyl)-3-formamido-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole derivatives: These compounds share a similar oxazole ring structure and have been studied for their biological activities.
Imidazole derivatives: Another class of heterocyclic compounds with similar biological properties.
Uniqueness
N-(1-(5-Ethyloxazol-2-yl)ethyl)-3-formamido-2-hydroxybenzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other oxazole and imidazole derivatives .
Properties
CAS No. |
652151-70-7 |
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Molecular Formula |
C15H17N3O4 |
Molecular Weight |
303.31 g/mol |
IUPAC Name |
N-[1-(5-ethyl-1,3-oxazol-2-yl)ethyl]-3-formamido-2-hydroxybenzamide |
InChI |
InChI=1S/C15H17N3O4/c1-3-10-7-16-15(22-10)9(2)18-14(21)11-5-4-6-12(13(11)20)17-8-19/h4-9,20H,3H2,1-2H3,(H,17,19)(H,18,21) |
InChI Key |
XKPLRJSJBRHEQK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(O1)C(C)NC(=O)C2=C(C(=CC=C2)NC=O)O |
Origin of Product |
United States |
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